molecular formula C21H23N3OS B3299781 2-{[2,2-dimethyl-5-(4-methylphenyl)-2H-imidazol-4-yl]sulfanyl}-N-(4-methylphenyl)acetamide CAS No. 899931-79-4

2-{[2,2-dimethyl-5-(4-methylphenyl)-2H-imidazol-4-yl]sulfanyl}-N-(4-methylphenyl)acetamide

Cat. No.: B3299781
CAS No.: 899931-79-4
M. Wt: 365.5 g/mol
InChI Key: FOHSDAIUHJFMIS-UHFFFAOYSA-N
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Description

This compound is a substituted acetamide derivative featuring a 2,2-dimethylimidazole core linked via a sulfanyl (-S-) group to a para-methylphenyl acetamide moiety. The dimethyl substitution on the imidazole ring enhances steric stability, while the sulfanyl group may contribute to hydrogen bonding or redox activity.

Properties

IUPAC Name

2-[2,2-dimethyl-5-(4-methylphenyl)imidazol-4-yl]sulfanyl-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3OS/c1-14-5-9-16(10-6-14)19-20(24-21(3,4)23-19)26-13-18(25)22-17-11-7-15(2)8-12-17/h5-12H,13H2,1-4H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOHSDAIUHJFMIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(N=C2SCC(=O)NC3=CC=C(C=C3)C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2,2-dimethyl-5-(4-methylphenyl)-2H-imidazol-4-yl]sulfanyl}-N-(4-methylphenyl)acetamide typically involves multiple steps:

    Formation of the imidazole ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic conditions.

    Introduction of the sulfanyl group: This step involves the reaction of the imidazole derivative with a thiol compound.

    Acetamide formation: The final step involves the acylation of the sulfanyl-imidazole intermediate with an acetic anhydride derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The imidazole ring can be reduced under specific conditions to yield imidazoline derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are commonly employed.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Imidazoline derivatives.

    Substitution: Nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe due to its unique functional groups.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Could be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-{[2,2-dimethyl-5-(4-methylphenyl)-2H-imidazol-4-yl]sulfanyl}-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The sulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Imidazole Substituents Phenyl Group Sulfur-Containing Group Reported Activity Molecular Weight (g/mol) Solubility
2-{[2,2-Dimethyl-5-(4-methylphenyl)-2H-imidazol-4-yl]sulfanyl}-N-(4-methylphenyl)acetamide 2,2-Dimethyl, 5-(4-methylphenyl) 4-Methylphenyl Sulfanyl (-S-) Hypothetical: Potential kinase inhibition (inferred from analogs) ~413.5 Low aqueous solubility (predicted)
N-(4-(1-Ethyl-5-(methylsulfonyl)-1H-benzo[d]imidazol-2-yl)phenyl)acetamide (Compound 29) 1-Ethyl, 5-(methylsulfonyl) 4-Phenyl Methylsulfonyl (-SO₂CH₃) Anticancer (in vitro) ~415.5 Moderate (polar sulfonyl enhances solubility)
N-{4-[4-(4-Fluorophenyl)-1-methyl-2-[(R)-methylsulfinyl]-1H-imidazol-5-yl]-2-pyridyl}acetamide dihydrate 1-Methyl, 4-(4-fluorophenyl) 2-Pyridyl Methylsulfinyl (-SOCH₃) Therapeutic agent candidate (structural analysis) ~460.5 (with dihydrate) High (dihydrate form improves crystallinity)
2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide None (open-chain thioether) 4-Methoxyphenyl Sulfanyl (-S-) Antimicrobial ~316.4 Moderate (methoxy enhances polarity)

Key Observations:

Sulfur Group Impact :

  • The sulfanyl group in the target compound and provides moderate polarity but lower solubility compared to sulfonyl (Compound 29) or sulfinyl () groups, which enhance aqueous solubility due to stronger hydrogen-bonding capacity.
  • The methylsulfinyl group in introduces chirality, which may influence pharmacokinetic properties (e.g., enantioselective metabolism) .

In contrast, the 4-fluorophenyl group in adds electronegativity, which could enhance binding affinity to hydrophobic enzyme pockets. The pyridyl group in introduces nitrogen-based polarity, favoring interactions with biological targets like kinases .

Biological Activity :

  • Compound 29’s methylsulfonyl group correlates with anticancer activity, possibly via apoptosis induction or kinase inhibition .
  • The methoxy group in contributes to antimicrobial effects by modulating electronic properties of the acetamide .

Crystallographic Insights :

  • Structural data for analogs (e.g., ) were resolved using SHELXL97 and ORTEP-3 , tools critical for analyzing molecular conformations and intermolecular interactions . The dihydrate form of demonstrates how crystal packing influences solubility and stability .

Biological Activity

The compound 2-{[2,2-dimethyl-5-(4-methylphenyl)-2H-imidazol-4-yl]sulfanyl}-N-(4-methylphenyl)acetamide, also known by its CAS number 899931-79-4, is a complex organic molecule featuring an imidazole ring and acetamide functional groups. This structure suggests potential pharmacological applications, particularly in anti-inflammatory and antimicrobial domains.

Chemical Structure

The compound's IUPAC name indicates a sophisticated arrangement of functional groups. The imidazole ring is crucial for biological activity, often interacting with various enzymes and receptors.

Property Details
IUPAC Name This compound
CAS Number 899931-79-4
Molecular Formula C21H23N3OS
Molecular Weight 365.49 g/mol

The biological activity of this compound can be attributed to its unique structural components:

  • Imidazole Ring : This moiety is known for its ability to coordinate with metal ions and interact with biological macromolecules, potentially inhibiting enzymatic activities.
  • Sulfanyl Group : This group may enhance the reactivity of the compound, allowing it to form bonds with target proteins or nucleic acids.
  • Acetamide Functional Group : This group is often associated with improved solubility and bioavailability, which are critical for therapeutic efficacy.

Biological Activities

Research on similar imidazole-containing compounds has indicated several biological activities:

  • Antimicrobial Activity : Compounds with imidazole rings have shown promising results against various bacterial strains. The presence of the sulfanyl group may further enhance this activity by disrupting bacterial cell walls or metabolic pathways.
  • Anti-inflammatory Properties : The structure suggests potential inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that imidazole derivatives exhibit significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The compound's structure suggests it may perform similarly due to the presence of electron-donating groups that enhance interaction with bacterial targets .
  • Cytotoxicity Tests : In vitro assays have shown that related compounds can induce apoptosis in cancer cell lines. For instance, compounds featuring similar structural motifs have been reported to achieve IC50 values less than those of standard chemotherapeutics like doxorubicin .

Research Findings

Recent investigations into the pharmacological properties of related compounds have revealed:

  • Structure-Activity Relationships (SAR) : Modifications in the phenyl rings or variations in the imidazole structure can significantly impact biological activity. For example, methyl substitutions on the phenyl ring have been correlated with increased cytotoxicity .
  • Molecular Dynamics Simulations : These studies indicate that imidazole derivatives interact primarily through hydrophobic contacts with target proteins, suggesting a mechanism for their inhibitory effects .

Q & A

Q. What are the optimal synthetic routes for producing 2-{[2,2-dimethyl-5-(4-methylphenyl)-2H-imidazol-4-yl]sulfanyl}-N-(4-methylphenyl)acetamide, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:

  • Step 1 : Begin with the synthesis of the imidazole core via cyclocondensation of substituted thioureas and α-haloketones under reflux conditions (e.g., ethanol, 80°C, 12 hours) .
  • Step 2 : Introduce the sulfanyl group through nucleophilic substitution using thiols or thioacetates in the presence of a base (e.g., K₂CO₃ in DMF at 60°C) .
  • Step 3 : Couple the sulfanyl-imidazole intermediate with N-(4-methylphenyl)acetamide via a maleimide-mediated reaction, as demonstrated in analogous compounds .
  • Optimization : Use statistical experimental design (e.g., Box-Behnken or Taguchi methods) to optimize parameters like catalyst loading, solvent polarity, and temperature .

Q. What spectroscopic techniques are most reliable for confirming the structural integrity of this compound?

Methodological Answer:

  • NMR : Use ¹H/¹³C NMR to verify substituent positions on the imidazole ring and acetamide linkage. Key signals include aromatic protons (δ 6.8–7.4 ppm) and methyl groups (δ 1.2–2.5 ppm) .
  • FT-IR : Confirm the presence of sulfanyl (C–S stretch at ~650 cm⁻¹) and amide (N–H bend at ~1550 cm⁻¹) groups .
  • LC-MS : Validate molecular weight (e.g., [M+H]⁺ peak at m/z ~450–470) and purity (>95% by HPLC) .

Advanced Research Questions

Q. How do stereoelectronic effects in the sulfanyl linkage influence the compound’s reactivity and potential as a pharmacophore?

Methodological Answer:

  • Stereoelectronic Analysis : Perform density functional theory (DFT) calculations to map electron density distributions at the sulfanyl group and adjacent imidazole ring. This predicts susceptibility to oxidation (e.g., forming sulfoxides) or nucleophilic attack .
  • Pharmacophore Modeling : Use software like Schrödinger’s Maestro to simulate interactions with biological targets (e.g., kinases or GPCRs). Compare with structurally similar compounds showing antimicrobial or anticancer activity .
  • Experimental Validation : Test oxidation reactions with H₂O₂ or mCPBA to assess sulfoxide formation kinetics and bioactivity changes .

Q. What strategies can resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?

Methodological Answer:

  • Metabolic Stability Assays : Use liver microsomes or hepatocyte models to identify metabolic hotspots (e.g., sulfanyl group oxidation) that reduce in vivo efficacy .
  • Prodrug Design : Mask reactive groups (e.g., acetamide) with ester or carbamate prodrugs to enhance bioavailability, as seen in related imidazole derivatives .
  • PK/PD Modeling : Integrate pharmacokinetic data (e.g., Cmax, AUC) with pharmacodynamic endpoints (e.g., IC₅₀ values) to refine dosing regimens .

Q. How can computational methods accelerate the discovery of derivatives with improved target selectivity?

Methodological Answer:

  • Virtual Screening : Employ molecular docking (AutoDock Vina) and machine learning (Random Forest or SVM) to prioritize derivatives with predicted binding affinity to target enzymes (e.g., COX-2 or HDACs) .
  • QSAR Studies : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors .
  • Synthetic Prioritization : Focus on derivatives with modified aryl groups (e.g., 4-fluorophenyl instead of 4-methylphenyl) to enhance steric and electronic complementarity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[2,2-dimethyl-5-(4-methylphenyl)-2H-imidazol-4-yl]sulfanyl}-N-(4-methylphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-{[2,2-dimethyl-5-(4-methylphenyl)-2H-imidazol-4-yl]sulfanyl}-N-(4-methylphenyl)acetamide

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